molecular formula C8H11N3O B3271440 2,4-diamino-N-methylbenzamide CAS No. 54884-17-2

2,4-diamino-N-methylbenzamide

Cat. No.: B3271440
CAS No.: 54884-17-2
M. Wt: 165.19 g/mol
InChI Key: KJEOLSJWEMEJDY-UHFFFAOYSA-N
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Description

2,4-Diamino-N-methylbenzamide is an organic compound with the molecular formula C8H11N3O It is characterized by the presence of two amino groups at the 2 and 4 positions on the benzene ring and a methyl group attached to the nitrogen of the amide group

Safety and Hazards

While specific safety data for 2,4-diamino-N-methylbenzamide is not available, similar compounds such as benzamide and 2,4-diaminotoluene have safety data sheets available . These documents provide information on handling, storage, and disposal, as well as first-aid measures and hazard identification.

Future Directions

Research on similar compounds, such as 2,4-diaminopyrimidines, has shown potential in the development of anti-TB drugs . These compounds are designed to inhibit the dihydrofolate reductase enzyme in Mycobacterium tuberculosis, improving selectivity towards human dihydrofolate reductase . Future research could focus on optimizing these compounds for enhanced anti-TB activity with minimal toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-N-methylbenzamide typically involves the reaction of 2,4-diaminobenzoic acid with methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 2,4-diaminobenzoic acid and methylamine.

    Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.

    Procedure: The activated 2,4-diaminobenzoic acid is then reacted with methylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or acylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2,4-dinitro-N-methylbenzamide.

    Reduction: Formation of 2,4-diaminotoluene.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

2,4-Diamino-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2,4-diamino-N-methylbenzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

    2,4-Diaminotoluene: Similar structure but lacks the amide group.

    N-Methylbenzamide: Similar structure but lacks the amino groups.

    2,4-Diamino-1,3,5-triazine: Contains a triazine ring instead of a benzene ring.

Uniqueness: 2,4-Diamino-N-methylbenzamide is unique due to the presence of both amino and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,4-diamino-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,9-10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEOLSJWEMEJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301044
Record name Benzamide, 2,4-diamino-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54884-17-2
Record name Benzamide, 2,4-diamino-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54884-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2,4-diamino-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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